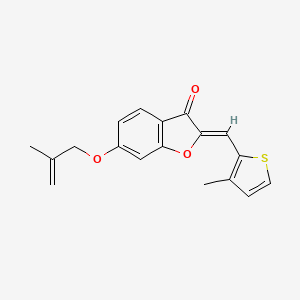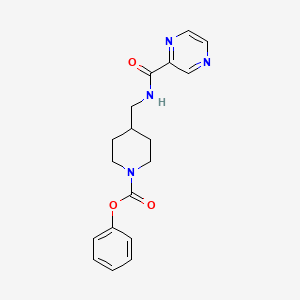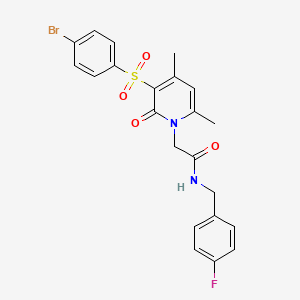![molecular formula C20H22ClN3O6S B2992767 {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate CAS No. 1197861-73-6](/img/structure/B2992767.png)
{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate is a complex organic compound. It features a unique combination of functional groups and structural elements, making it noteworthy in various scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One common synthetic route begins with the preparation of the 2-chloropyridine-4-carboxylate moiety.
Concurrently, the {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl} segment can be synthesized via a separate pathway.
Industrial Production Methods:
Scaling up this synthesis typically involves optimizing reaction conditions such as temperature, pressure, and solvent choice.
Utilization of continuous flow reactors enhances yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
The compound is prone to substitution reactions due to the presence of the chloropyridine group.
Oxidation and reduction reactions are also feasible, depending on the specific moieties involved.
Common Reagents and Conditions:
Substitution reactions: Frequently employ nucleophiles under basic or mildly acidic conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide or stronger ones like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution reactions typically yield derivatives with altered electronic properties.
Oxidation may produce oxygenated by-products, while reduction leads to deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biochemical interactions and effects.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways.
Industry: Employed in creating specialized materials and as a component in high-performance formulations.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions with target proteins or enzymes.
Pathways involved often relate to its structural features, enabling it to fit into particular binding sites or catalytic centers.
Vergleich Mit ähnlichen Verbindungen
Compounds like {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate share some structural features but differ in their overall architecture and reactivity profiles.
Hope that gives you a clear picture of this fascinating compound! Any of these areas you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
[2-(4-methoxy-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c1-29-16-6-5-15(12-17(16)31(27,28)24-9-3-2-4-10-24)23-19(25)13-30-20(26)14-7-8-22-18(21)11-14/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZPBNVMFVUKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
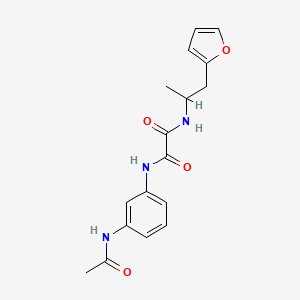
![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)
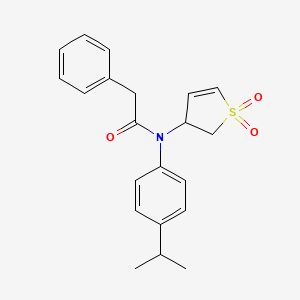
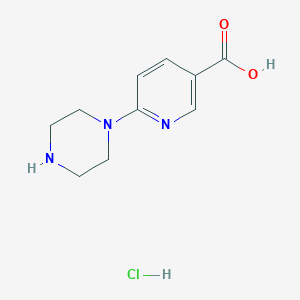
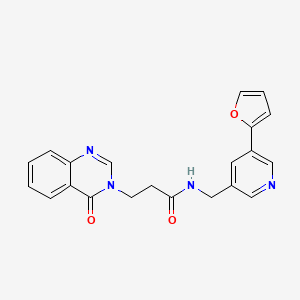
![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2992694.png)
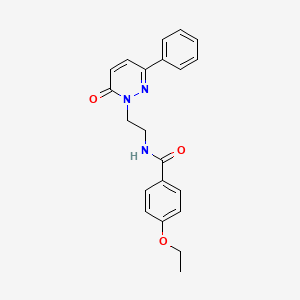
![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)
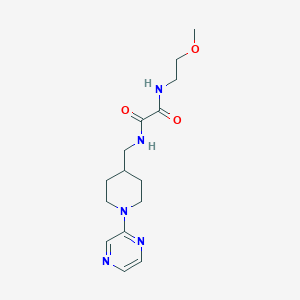
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)
